

# 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid chemical structure

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## Compound of Interest

Compound Name: 3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid

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An In-depth Technical Guide to **3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic Acid**: A Versatile Building Block in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid** (CAS No: 279261-89-1), a pivotal chemical intermediate in contemporary organic synthesis and medicinal chemistry. We will explore its unique structural features, which combine the conformationally significant benzodioxepin core with the synthetically versatile boronic acid functional group. This document details the compound's physicochemical properties, outlines a robust synthetic methodology, and provides an in-depth protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery. The insights provided are tailored for researchers, medicinal chemists, and process development scientists seeking to leverage this building block for the creation of complex molecular architectures and novel pharmaceutical agents.

## Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

The incorporation of boron into drug candidates has transitioned from a chemical novelty to a validated strategy in pharmaceutical design.<sup>[1]</sup> Boronic acids, in particular, have gained prominence due to their unique electronic properties, acting as mild Lewis acids and forming

reversible covalent bonds with biological nucleophiles, a mechanism central to their role as potent enzyme inhibitors.[2] This paradigm is exemplified by the success of FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the  $\beta$ -lactamase inhibitor Vaborbactam.[1][3]

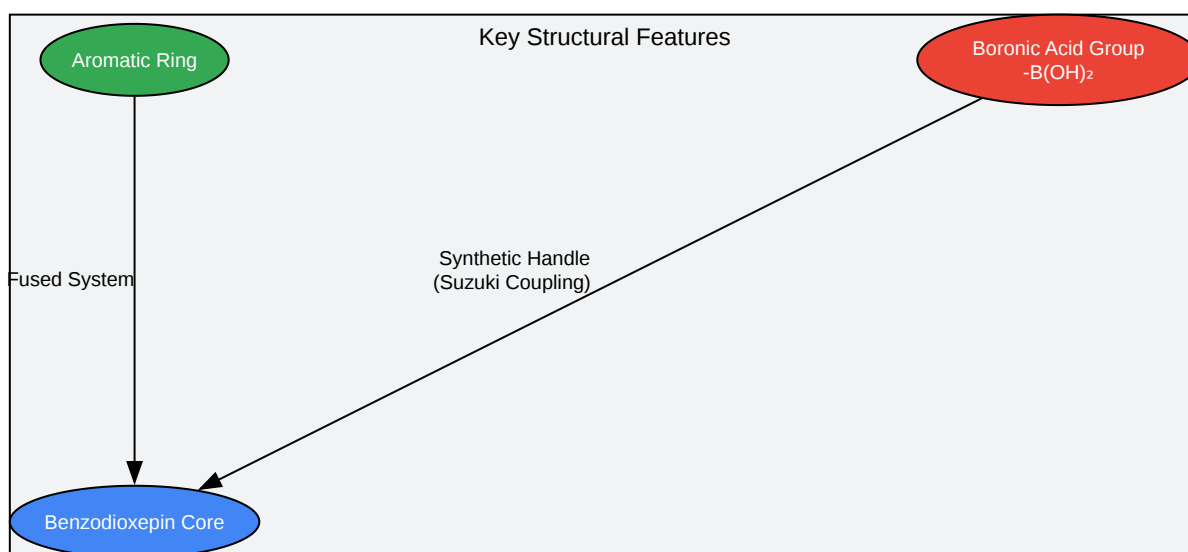
**3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid** emerges as a particularly valuable reagent in this context. It provides chemists with a scaffold that merges the proven utility of the arylboronic acid moiety with a seven-membered benzodioxepin ring system. This heterocyclic core is of great interest as it imparts a defined three-dimensional conformation, which can be exploited to achieve high-affinity and selective binding to protein targets. Its primary application lies in carbon-carbon bond formation, most notably the Suzuki-Miyaura coupling, enabling the efficient construction of complex biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[4][5]

## Physicochemical Properties and Structural Analysis

**3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid** is typically supplied as a white to light yellow crystalline powder.[4][6] Its stability and ease of handling, relative to other organometallic reagents, make it an attractive component for synthesis campaigns.

Property	Value	Reference(s)
CAS Number	279261-89-1	[6][7][8]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BO <sub>4</sub>	[4][6][9]
Molecular Weight	193.99 g/mol	[6][7][10]
Appearance	White to light yellow crystalline powder	[4][11]
Melting Point	150°C	[4][11]
Density	1.29 g/cm <sup>3</sup>	[4][11]
IUPAC Name	(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)boronic acid	[9]

The molecule's structure is characterized by three key regions, each contributing to its synthetic utility and potential biological activity.



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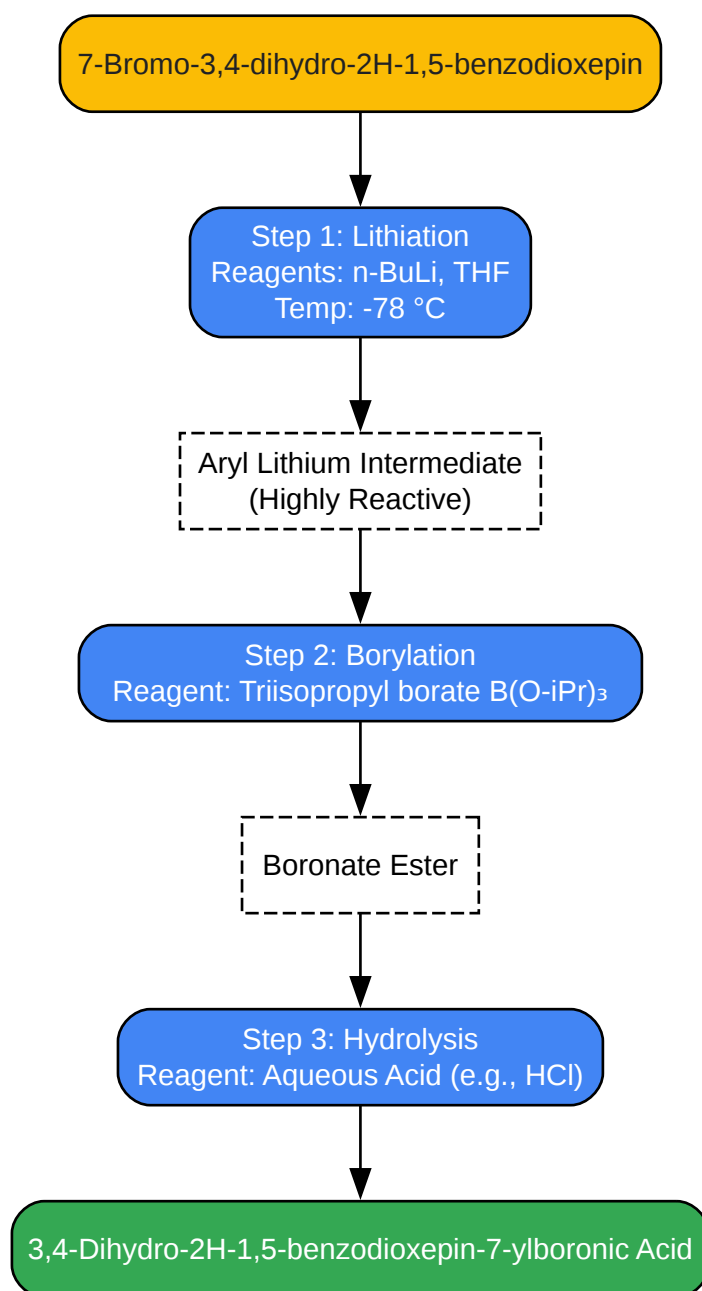
Caption: Key functional regions of the title compound.

## Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established field. A reliable and commonly employed strategy for **3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid** involves a lithium-halogen exchange from the corresponding bromo-precursor, followed by trapping with a borate ester and subsequent hydrolysis. This method is favored for its high efficiency and adaptability.

## Proposed Synthetic Pathway

The workflow begins with the readily accessible 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin. The critical transformation involves the replacement of the bromine atom with the boronic acid moiety.



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Caption: Proposed synthetic workflow for the target compound.

## Detailed Experimental Protocol: Synthesis

- **Rationale:** This protocol employs a standard organometallic approach. The use of n-butyllithium (n-BuLi) effects a clean lithium-halogen exchange at low temperatures, preventing unwanted side reactions. The resulting aryllithium species is a powerful

nucleophile that readily attacks the electrophilic boron atom of triisopropyl borate. The bulky isopropyl groups on the borate ester help to prevent over-addition (formation of borinic or boronic species). Finally, a simple acidic workup hydrolyzes the boronate ester to the desired boronic acid.

- Step-by-Step Methodology:
  - Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq) and anhydrous tetrahydrofuran (THF).
  - Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
  - Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
  - Hydrolysis & Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl. Stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
  - Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure boronic acid.
- Trustworthiness & Validation: The purity of the final product should be confirmed by NMR spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), LC-MS to confirm mass, and melting point analysis to compare with literature values.<sup>[4][11]</sup> It is important to note that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially upon heating or under vacuum.<sup>[2]</sup> This is often observed in analytical data but typically does not impede reactivity in subsequent coupling reactions.

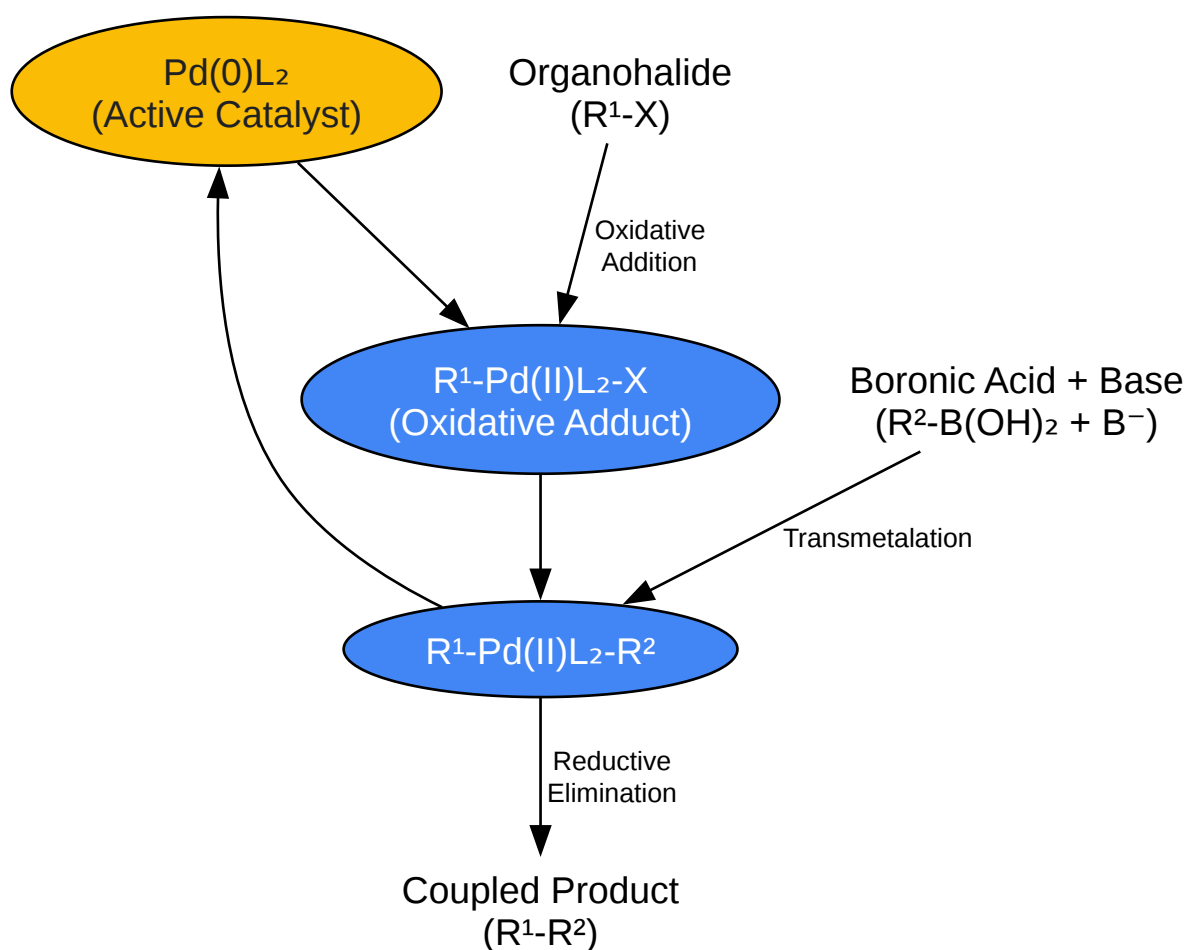
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between a boronic acid and an organohalide using a palladium catalyst.<sup>[5]</sup> It is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of reagents, making it a workhorse in pharmaceutical synthesis.<sup>[12]</sup>

### The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three primary steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide ( $R^1-X$ ), forming a Pd(II) complex.
- **Transmetalation:** The organic group ( $R^2$ ) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.<sup>[13]</sup>
- **Reductive Elimination:** The two organic fragments ( $R^1$  and  $R^2$ ) are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst to re-enter the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

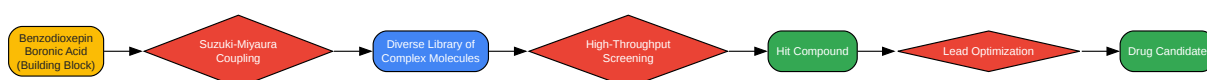
## Experimental Protocol: A Representative Coupling

- Objective: To couple **3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid** with a model heteroaryl halide, 2-bromopyridine.
- Justification of Reagents:
  - Catalyst (Pd(PPh<sub>3</sub>)<sub>4</sub>): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates.
  - Base (K<sub>2</sub>CO<sub>3</sub>): An aqueous solution of a mild inorganic base like potassium carbonate is sufficient to activate the boronic acid for transmetalation without hydrolyzing sensitive functional groups.<sup>[13]</sup>

- Solvent (Dioxane/H<sub>2</sub>O): A mixed solvent system ensures the solubility of both the organic substrates and the inorganic base, facilitating the reaction.<sup>[14]</sup>
- Step-by-Step Methodology:
  - Assembly: In a microwave vial or Schlenk tube, combine **3,4-Dihydro-2H-1,5-benzodioxepin-7-ylboronic acid** (1.2 eq), 2-bromopyridine (1.0 eq), potassium carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.05 eq).
  - Degassing: Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This is critical to remove oxygen, which can deactivate the palladium catalyst.
  - Solvent Addition: Add dioxane and water (e.g., in a 4:1 ratio) via syringe.
  - Reaction: Heat the mixture to 85-100 °C with vigorous stirring for 2-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
  - Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
  - Purification: Wash the combined organic layers with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate. Purify the crude residue using flash column chromatography on silica gel to isolate the desired biaryl product.

## Strategic Application in Drug Discovery

The true value of this building block is realized when it is incorporated into drug discovery programs. The benzodioxepin scaffold can act as a bioisostere for other aromatic systems or introduce favorable physicochemical properties, while the boronic acid provides the synthetic handle for diversification.





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